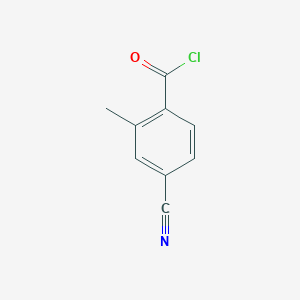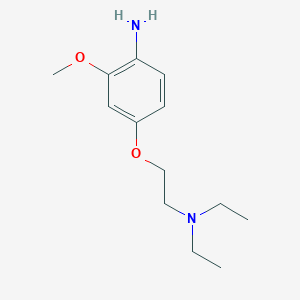
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the alkylation of primary amines and the reduction of nitriles and amides. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent, which is known for its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of secondary amines like this compound often involves the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin. These catalysts facilitate the reduction of nitriles and amides to produce the desired secondary amine .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction typically results in secondary or tertiary amines.
Scientific Research Applications
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Biology: Investigated for its potential biological activities, including its role as a precursor for neurotransmitter analogs.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antidepressants and analgesics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can act as a nucleophile, participating in various biochemical pathways. Its methoxy and phenoxy groups contribute to its overall chemical reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
2-Methoxy-5-(phenylamino)methylphenol: A compound with similar structural features, including a methoxy group and an amino group.
Uniqueness
4-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethoxy]-2-methoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-12(14)13(10-11)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 |
InChI Key |
GXDBYVLUHVAHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
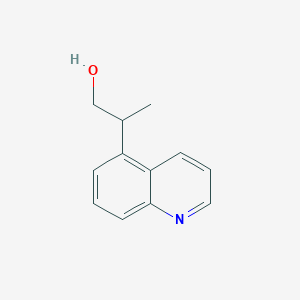
![1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B8619098.png)
![2-(3-Hydroxy-1-azabicyclo[2.2.2]oct-3-yl)acetic acid t-butyl ester](/img/structure/B8619106.png)
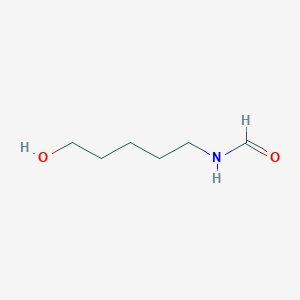
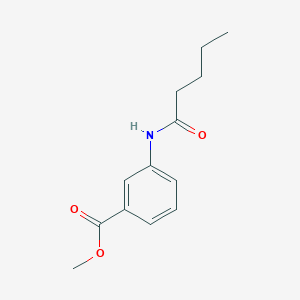

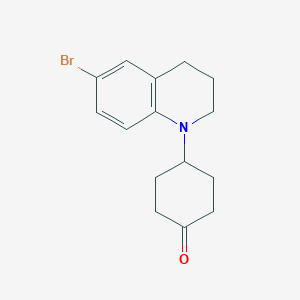
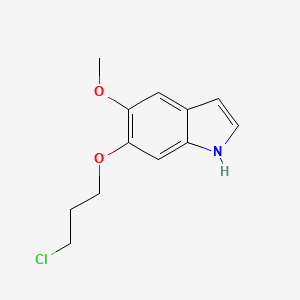
![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)
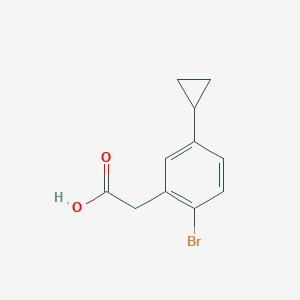
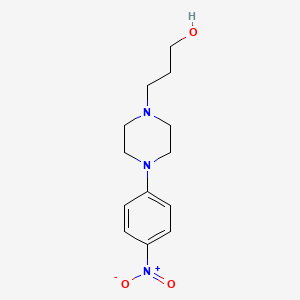
![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)
